

# A Comparative Guide to the NMR Spectroscopic Data of Ethyl 2-Phenylcyclopropanecarboxylate

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## Compound of Interest

Compound Name: Ethyl 2-phenylcyclopropanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of **Ethyl 2-Phenylcyclopropanecarboxylate**'s Spectroscopic Signature Compared to Structurally Related Analogs.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the cis and trans isomers of **ethyl 2-phenylcyclopropanecarboxylate**, alongside two structurally related cyclopropane derivatives: ethyl 2-methylcyclopropanecarboxylate and **ethyl 2-phenylcyclopropanecarboxylate**. The objective is to offer a clear, data-driven resource for the identification, characterization, and quality control of these compounds, which are valuable building blocks in organic synthesis and medicinal chemistry.

## <sup>1</sup>H and <sup>13</sup>C NMR Data Comparison

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for **ethyl 2-phenylcyclopropanecarboxylate** and its analogs. All data is reported for samples dissolved in deuterated chloroform (CDCl<sub>3</sub>), with chemical shifts (δ) expressed in parts per million (ppm) relative to tetramethylsilane (TMS).

## Ethyl 2-Phenylcyclopropanecarboxylate Isomers

Table 1: <sup>1</sup>H NMR Data for cis- and trans-**Ethyl 2-Phenylcyclopropanecarboxylate** in CDCl<sub>3</sub>

Assignment	trans-Ethyl 2-Phenylcyclopropanecarboxylate	cis-Ethyl 2-Phenylcyclopropanecarboxylate
H-2 (CH-Ph)	2.53 (ddd, J = 9.2, 6.5, 4.2 Hz, 1H)	2.95 (ddd, J = 9.0, 7.8, 4.5 Hz, 1H)
H-1 (CH-COOEt)	1.90 (ddd, J = 8.5, 5.2, 4.2 Hz, 1H)	2.15 (ddd, J = 9.0, 8.0, 5.0 Hz, 1H)
H-3a (CH <sub>2</sub> )	1.58 (ddd, J = 9.2, 5.2, 4.0 Hz, 1H)	1.65 (ddd, J = 8.0, 6.5, 4.5 Hz, 1H)
H-3b (CH <sub>2</sub> )	1.27 (ddd, J = 6.5, 5.2, 4.0 Hz, 1H)	1.30 (ddd, J = 6.5, 5.0, 4.5 Hz, 1H)
Ar-H	7.20-7.35 (m, 5H)	7.15-7.30 (m, 5H)
-OCH <sub>2</sub> CH <sub>3</sub>	4.15 (q, J = 7.1 Hz, 2H)	3.85 (q, J = 7.1 Hz, 2H)
-OCH <sub>2</sub> CH <sub>3</sub>	1.25 (t, J = 7.1 Hz, 3H)	0.95 (t, J = 7.1 Hz, 3H)

Table 2: <sup>13</sup>C NMR Data for cis- and trans-**Ethyl 2-Phenylcyclopropanecarboxylate** in CDCl<sub>3</sub>

Assignment	trans-Ethyl 2-Phenylcyclopropanecarboxylate	cis-Ethyl 2-Phenylcyclopropanecarboxylate
C=O	173.1	171.5
Ar-C (ipso)	140.2	137.8
Ar-C (ortho)	128.5	129.0
Ar-C (meta)	126.5	128.4
Ar-C (para)	126.2	126.8
-OCH <sub>2</sub> CH <sub>3</sub>	60.5	60.3
C-2 (CH-Ph)	26.3	28.7
C-1 (CH-COOEt)	24.1	25.9
C-3 (CH <sub>2</sub> )	16.8	15.2
-OCH <sub>2</sub> CH <sub>3</sub>	14.3	13.9

## Alternative Cyclopropane Esters

Table 3: <sup>1</sup>H NMR Data for Alternative Cyclopropane Esters in CDCl<sub>3</sub>

Assignment	Ethyl 2-Methylcyclopropanecarboxylate (mixture of isomers)	Methyl 2-Phenylcyclopropanecarboxylate (trans)
Cyclopropyl-H	0.60-1.80 (m)	2.50 (ddd, J = 9.1, 6.6, 4.1 Hz, 1H), 1.88 (ddd, J = 8.4, 5.3, 4.1 Hz, 1H), 1.55 (ddd, J = 9.1, 5.3, 4.0 Hz, 1H), 1.25 (ddd, J = 6.6, 5.3, 4.0 Hz, 1H)
Ar-H	-	7.20-7.35 (m, 5H)
-OCH <sub>2</sub> CH <sub>3</sub> / -OCH <sub>3</sub>	4.05 (q, J = 7.1 Hz)	3.70 (s, 3H)
-OCH <sub>2</sub> CH <sub>3</sub> / -CH <sub>3</sub>	1.20 (t, J = 7.1 Hz)	-
-CH <sub>3</sub> (cyclopropyl)	1.15 (d, J = 6.2 Hz)	-

Table 4: <sup>13</sup>C NMR Data for Alternative Cyclopropane Esters in CDCl<sub>3</sub>

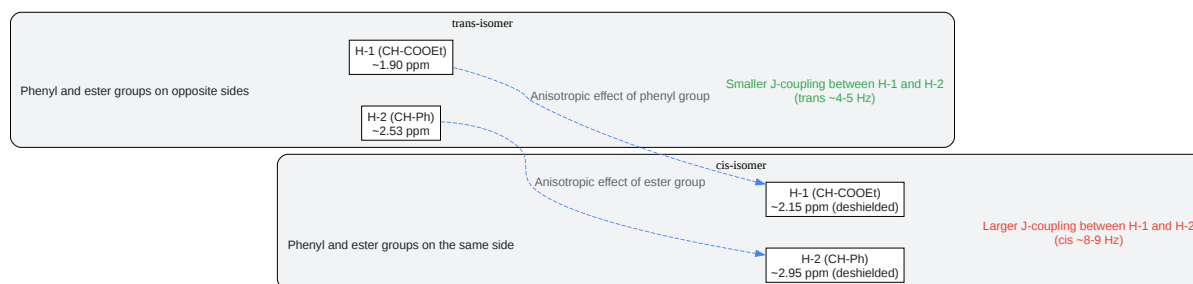
Assignment	Ethyl 2-Methylcyclopropanecarboxylate (mixture of isomers)	Methyl 2-Phenylcyclopropanecarboxylate (trans)
C=O	174.2	173.8
Ar-C (ipso)	-	140.1
Ar-C (ortho)	-	128.5
Ar-C (meta)	-	126.5
Ar-C (para)	-	126.3
-OCH <sub>2</sub> CH <sub>3</sub> / -OCH <sub>3</sub>	59.8	51.8
Cyclopropyl-C	22.5, 18.9, 15.3	26.1, 24.3, 16.7
-OCH <sub>2</sub> CH <sub>3</sub> / -CH <sub>3</sub>	14.3	-
-CH <sub>3</sub> (cyclopropyl)	17.5	-

## Experimental Protocol

The NMR spectra were acquired on a standard 400 MHz or 500 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). For  $^1\text{H}$  NMR, 16 to 32 scans were typically accumulated, while for  $^{13}\text{C}$  NMR, 512 to 1024 scans were required to achieve a satisfactory signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR).

## Data Interpretation and Structural Correlations

The stereochemistry of the **ethyl 2-phenylcyclopropanecarboxylate** isomers significantly influences their NMR spectra.



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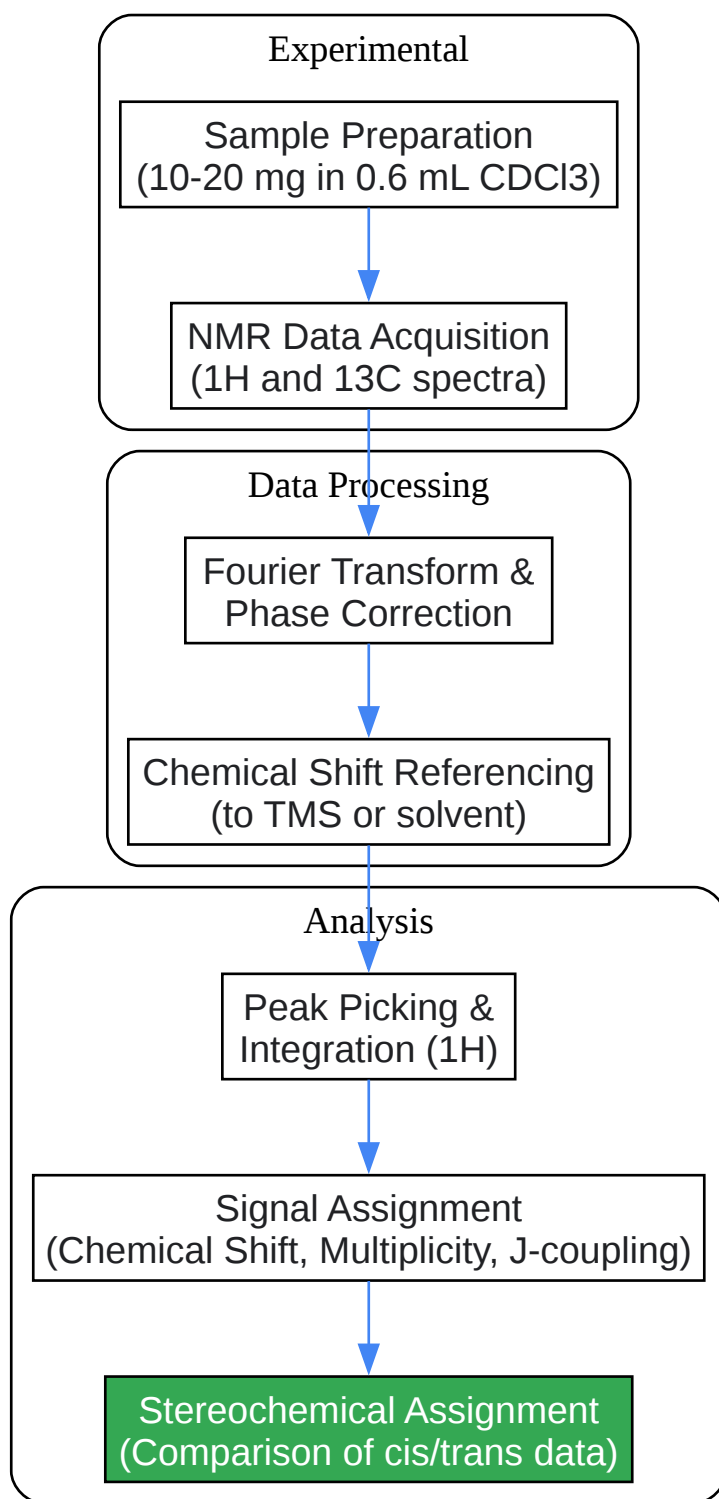
Caption: Key  $^1\text{H}$  NMR differences between cis and trans isomers.

In the cis isomer, the proximity of the phenyl and ethyl ester groups leads to through-space deshielding effects. This results in the downfield shift of the cyclopropyl protons H-1 and H-2 compared to the trans isomer. Furthermore, the vicinal coupling constant ( $J_{H1-H2}$ ) is characteristically larger for the cis isomer (~8-9 Hz) than for the trans isomer (~4-5 Hz), a crucial diagnostic feature for stereochemical assignment.

The  $^{13}\text{C}$  NMR spectra also reflect these stereochemical differences, with the cyclopropyl carbons of the cis isomer generally appearing at a slightly downfield chemical shift.

## Experimental and Data Analysis Workflow

The process of obtaining and interpreting NMR data for these compounds follows a standardized workflow.



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Caption: Workflow for NMR data acquisition and analysis.

This systematic approach ensures the generation of high-quality, reproducible data, which is fundamental for accurate structural elucidation and comparative analysis. The detailed spectroscopic data and workflows presented in this guide serve as a valuable reference for researchers working with **ethyl 2-phenylcyclopropanecarboxylate** and related compounds.

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